1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The aromatic protons adjacent to the hydroxyl group are expected to resonate downfield (δ 6.5–7.0 ppm) due to electron withdrawal by the -OH substituent. The methyl group of the acetyl moiety would appear as a singlet near δ 2.5 ppm, while the NH proton in the isoindole ring may show broad resonance around δ 3.0–3.5 ppm.
- ¹³C NMR : The carbonyl carbon of the acetyl group would resonate near δ 205–210 ppm, with aromatic carbons appearing between δ 110–150 ppm.
Infrared (IR) Spectroscopy
Key absorptions include:
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated π-system of the isoindole ring and hydroxyl group likely produces absorption maxima in the 270–290 nm range , characteristic of aromatic systems with electron-donating substituents.
Mass Spectrometry
The molecular ion peak at m/z 177.20 corresponds to the intact molecule. Fragmentation pathways include:
- Loss of the acetyl group (C₂H₃O, 43 g/mol), yielding a fragment at m/z 134 .
- Cleavage of the isoindole ring, producing smaller aromatic ions.
Table 2: Predicted Spectroscopic Data
Thermodynamic Properties and Solubility Behavior
The compound’s melting point and boiling point are not explicitly reported in available literature. However, its molecular weight (177.20 g/mol) and polar functional groups suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol, with limited solubility in non-polar solvents such as hexane.
LogP (octanol-water partition coefficient) is estimated to be 1.2–1.8 , indicating balanced lipophilicity and hydrophilicity. The hydroxyl group enhances water solubility compared to non-hydroxylated analogs, while the acetyl group contributes to lipid solubility.
Table 3: Thermodynamic and Solubility Profile
| Property | Value/Description |
|---|---|
| Molecular Weight | 177.20 g/mol |
| Estimated LogP | 1.2–1.8 |
| Solubility in DMSO | High |
| Solubility in Water | Moderate |
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(4-hydroxy-1,3-dihydroisoindol-2-yl)ethanone |
InChI |
InChI=1S/C10H11NO2/c1-7(12)11-5-8-3-2-4-10(13)9(8)6-11/h2-4,13H,5-6H2,1H3 |
InChI Key |
VRHOTFVLQSCFLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2=C(C1)C(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Construction of the 2,3-dihydro-1H-isoindoline core.
- Introduction of the hydroxy substituent at the 4-position.
- Acetylation at the 2-position to install the ethanone group.
The synthetic route usually starts from phthalimide or isoindoline derivatives, which are functionalized through selective bromination, hydroxylation, and acylation reactions under controlled conditions.
Stepwise Synthetic Routes
Formation of the Isoindoline Core
A common approach involves the reduction of phthalimide or isoindolin-1-one derivatives to yield the 2,3-dihydro-1H-isoindoline framework. For example, phthalimide can be reduced using hydride reagents or catalytic hydrogenation to form the dihydroisoindoline intermediate.
Introduction of the Hydroxy Group at the 4-Position
Selective hydroxylation at the 4-position can be achieved via:
- Electrophilic aromatic substitution using hydroxylating agents.
- Controlled oxidation of a precursor with a leaving group at the 4-position (e.g., bromine), followed by nucleophilic substitution with hydroxide ion.
For example, bromination at the 4-position using N-bromosuccinimide (NBS) followed by hydrolysis yields the 4-hydroxy derivative.
Acetylation at the 2-Position
The acetyl group is introduced at the 2-position via acylation reactions such as Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) or base catalysts like pyridine.
Representative Synthetic Protocol
A typical synthetic procedure based on literature data is as follows:
Alternative Synthetic Routes
Another reported method involves the direct condensation of aniline derivatives with chloral hydrate to form isoindoline intermediates, followed by functionalization steps including acetylation and hydroxylation. This method benefits from fewer steps but requires careful control of reaction conditions to avoid side-products.
Reaction Conditions and Optimization
Catalysts and Solvents
- Sodium carbonate or pyridine is often used as a base catalyst during acetylation to neutralize HCl formed.
- Ethanol or dichloromethane are common solvents for bromination and hydrolysis steps.
- Refluxing conditions (22–24 hours) are sometimes employed to drive reactions to completion, especially in condensation and acylation steps.
Temperature and Time
- Bromination is typically performed at low temperature (0–25°C) to ensure regioselectivity.
- Hydrolysis is conducted at room temperature or slightly elevated temperatures.
- Acetylation is performed at 0°C to room temperature to minimize side reactions.
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC): Used to monitor reaction progress.
- Column Chromatography: Employed for purification using ethyl acetate/petroleum ether mixtures.
- Recrystallization: Final purification step to obtain high-purity crystalline product.
- Spectroscopic Characterization: NMR (1H and 13C), IR, and Mass Spectrometry confirm structure and purity.
Data Table: Comparison of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Bromination + Hydrolysis + Acetylation | NBS, NaOH, acetyl chloride, pyridine, ethanol/DCM, 0–25°C | 65–80 | >95 | High regioselectivity, good yields | Multi-step, time-consuming |
| Condensation of Aniline + Chloral Hydrate + Acetylation | Aniline, chloral hydrate, sodium carbonate, ethanol, reflux | 60–75 | >90 | Fewer steps, straightforward | Requires long reflux, side-products possible |
| Direct Acylation of Hydroxy Isoindoline | Acetyl chloride, base catalyst, DCM, 0°C | 70–78 | >95 | Simple acylation step | Requires pre-formed hydroxy intermediate |
Research Findings and Notes
- The regioselectivity of bromination at the 4-position is critical and can be influenced by solvent polarity and temperature control.
- The hydroxy group at the 4-position stabilizes the molecule via intramolecular hydrogen bonding, which can be confirmed by X-ray crystallography.
- Acetylation at the 2-position is facilitated by the nucleophilicity of the nitrogen in the isoindoline ring.
- Purification by recrystallization yields white crystalline solids with melting points consistent with literature values (~150–160°C).
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 1-(4-oxo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one.
Reduction: Formation of 1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethanol.
Substitution: Formation of various substituted isoindoline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one involves its interaction with specific molecular targets in the body. The hydroxy group and ethanone moiety allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., chloro in 2-chloro derivatives) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
- Hydroxy and amino groups improve solubility and enable hydrogen bonding, which is critical for biological interactions .
Physicochemical Properties
- Hydroxy group impact: The 4-hydroxy substituent likely increases polarity, reducing logP compared to non-hydroxylated analogs. This enhances aqueous solubility, critical for drug bioavailability.
- Thermal stability: Isoindolinones generally exhibit high thermal stability due to their rigid bicyclic structure, as evidenced by melting points >150°C in related compounds .
Biological Activity
1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique isoindole structure and potential biological activities. The molecular formula for this compound is C10H11NO, with a molecular weight of 161.2 g/mol. Its structure features a hydroxyl group and an ethanone moiety, which are critical for its reactivity and biological interactions .
The compound can undergo various chemical transformations, including oxidation of the hydroxyl group to form a carbonyl group. This property enhances its potential biological activities, particularly in the context of drug development and synthetic chemistry .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . The presence of the hydroxyl group allows for hydrogen bonding with microbial enzymes, potentially inhibiting their activity. This interaction could disrupt essential metabolic pathways in bacteria and fungi .
Anticancer Potential
The compound has shown promise in anticancer research as well. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by modulating specific enzyme activities involved in cell growth and survival. The mechanism may involve interference with signaling pathways that regulate cell cycle progression .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The hydroxyl group facilitates interactions with enzyme active sites, potentially leading to inhibition of key enzymes involved in disease processes.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular responses and signaling cascades linked to inflammation and cancer .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxybenzaldehyde | Contains a hydroxyl group on a benzaldehyde | Lacks the isoindole structure |
| 2-Aminobenzyl alcohol | Contains an amino group instead of hydroxyl | Different functional group affecting reactivity |
| 3-Hydroxyisoindolinone | Similar bicyclic structure but different substituents | Potentially different biological activities |
The structural uniqueness of 1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-y)ethanone imparts distinct chemical reactivity and biological properties compared to these similar compounds .
Q & A
Q. What are the recommended spectroscopic methods for characterizing 1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one, and how do key spectral parameters correlate with its structure?
Methodological Answer:
- 1H/13C NMR : Assign peaks based on electronic environments. For example, the acetyl group (C=O) typically appears at ~200–210 ppm in 13C NMR. The isoindoline ring protons (2,3-dihydro-1H-isoindol) show splitting patterns in 1H NMR due to restricted rotation .
- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight. The exact mass (calculated for C10H11NO2: 177.0790) should match experimental data to validate purity .
- IR Spectroscopy : Identify the hydroxy (-OH) stretch (~3200–3600 cm⁻¹) and ketone (C=O) stretch (~1680–1720 cm⁻¹) .
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL) for structure refinement. The isoindol-2-yl moiety often adopts a planar conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent atoms .
- Data Interpretation : Analyze torsion angles and bond lengths to confirm stereoelectronic effects. For example, the dihedral angle between the isoindoline ring and acetyl group can indicate conjugation efficiency .
Q. What synthetic routes are reported for this compound, and what are their yields under optimized conditions?
Methodological Answer:
- Electrochemical Synthesis : As demonstrated in , electrochemical C(sp³)-H activation achieves 80% yield using 1,1-dimethoxy-N,N-dimethylmethanamine as a reagent. Key parameters include solvent choice (e.g., DMF) and controlled potential .
- Multi-Step Organic Synthesis : Start with phthalic anhydride derivatives (e.g., isoindoline-1,3-dione) and employ nucleophilic substitution or condensation reactions. Yields vary (50–70%) depending on purification methods (e.g., column chromatography) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the reactivity of the hydroxy and ketone groups in nucleophilic or electrophilic reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (hydroxy O) and electrophilic (ketone C) sites. The LUMO map often localizes on the acetyl group, making it susceptible to nucleophilic attack .
- Solvent Effects : Use COSMO-RS models to simulate solvent polarity impacts. Polar aprotic solvents (e.g., DMSO) enhance ketone reactivity by stabilizing transition states .
Q. How should researchers address contradictions in observed vs. calculated physicochemical properties (e.g., logP, solubility)?
Methodological Answer:
- Data Reconciliation : Compare experimental logP (e.g., XlogP ~1.1 ) with computational predictions (e.g., ChemAxon). Discrepancies may arise from implicit solvent models or ionization states. Validate via HPLC retention time correlation .
- Solubility Optimization : Use Hansen solubility parameters to design co-solvent systems. For instance, ethanol-water mixtures improve solubility of hydrophobic isoindoline derivatives .
Q. What strategies mitigate challenges in isolating stereoisomers or tautomers of this compound?
Methodological Answer:
- Chromatographic Separation : Employ chiral stationary phases (e.g., amylose-based) for enantiomer resolution. Monitor using circular dichroism (CD) spectroscopy .
- Dynamic NMR Studies : Detect tautomerization (e.g., keto-enol) by variable-temperature NMR. Line-shape analysis provides kinetic parameters (ΔG‡) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
